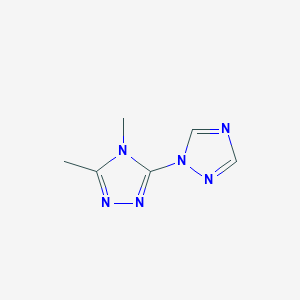
4',5'-Dimethyl-4'H-1,3'-bi-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of acetonitrile with hydrazine hydrate under solvothermal conditions . This method yields 4-amino-4H-3,5-dimethyl-1,2,4-triazole, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.
Applications De Recherche Scientifique
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes . The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole include other triazoles such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 3,5-Dimethyl-1,2,4-triazole
Uniqueness
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63523-90-0 |
|---|---|
Formule moléculaire |
C6H8N6 |
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
3,4-dimethyl-5-(1,2,4-triazol-1-yl)-1,2,4-triazole |
InChI |
InChI=1S/C6H8N6/c1-5-9-10-6(11(5)2)12-4-7-3-8-12/h3-4H,1-2H3 |
Clé InChI |
XMUGXAIARLZEGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

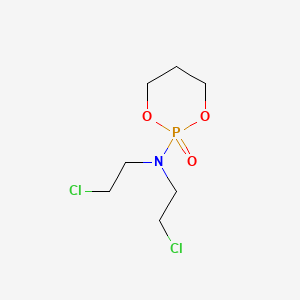
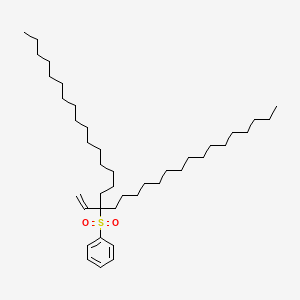

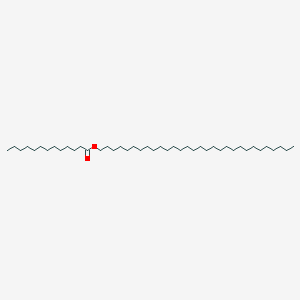
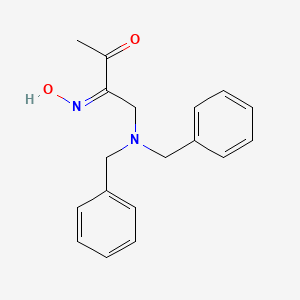
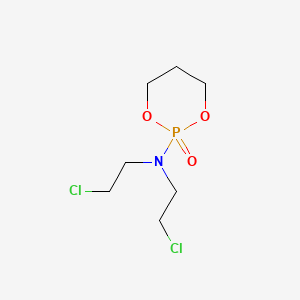
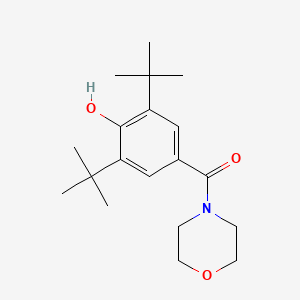
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
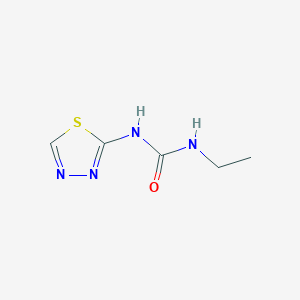
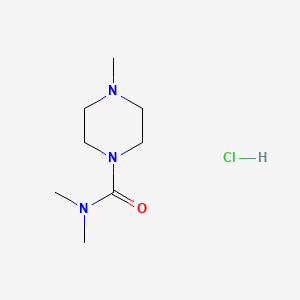

![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
